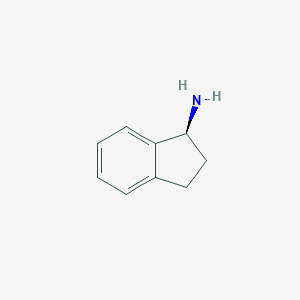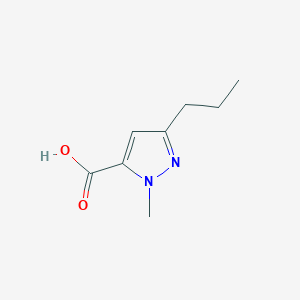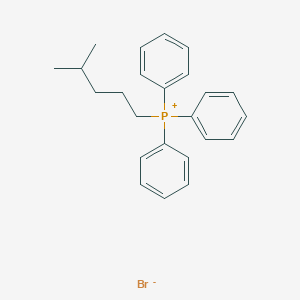
Isohexyltriphenylphosphonium Bromide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of bromotriphenylphosphonium tribromide, a compound similar to isohexyltriphenylphosphonium bromide, is described in the papers. It is prepared by reacting triphenylphosphine with bromine in dichloromethane, resulting in light-brown crystals upon recrystallization from the same solvent . This method suggests that the synthesis of isohexyltriphenylphosphonium bromide might involve a similar bromination reaction of a triphenylphosphine derivative with an isohexyl group attached.
Molecular Structure Analysis
The molecular structure of bromotriphenylphosphonium tribromide has been determined to be monoclinic with discrete monomeric (C6H5)3PBr+ and Br3- ions. The cations exhibit a slightly irregular tetrahedral geometry around the phosphorus atom . This information provides a basis for understanding the molecular structure of isohexyltriphenylphosphonium bromide, which would likely have a similar phosphorus-centered geometry.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of isohexyltriphenylphosphonium bromide. However, one of the papers discusses the reactivity of a bis(triphenylphosphonio)isophosphindolylium cation, which reacts with HBF4 to yield a bicyclic trisphosphonium salt . This indicates that phosphonium salts can participate in various chemical reactions, often involving their use as intermediates or catalysts in organic synthesis.
Physical and Chemical Properties Analysis
The volumetric properties of trihexyltetradecylphosphonium bromide, another phosphonium salt, have been studied. Measurements of densities, expansion coefficients, excess molar volumes, and partial molar volumes were conducted, showing negative deviations from ideal behavior . These properties are crucial for understanding the behavior of phosphonium bromides in solution and could be relevant to isohexyltriphenylphosphonium bromide as well.
Wissenschaftliche Forschungsanwendungen
Antitumor Properties
Isohexyltriphenylphosphonium bromide has been identified in research related to antitumor compounds, particularly in the context of vinblastine-type alkaloids. This indicates its potential use in the development of new classes of antitumor drugs (Mangeney et al., 1979).
Catalytic and Solvent Properties
It has been studied for its use as a bifunctional promoter (solvent and catalyst) in the Michael reaction, indicating its role in facilitating chemical reactions under environmentally benign conditions (Bahrami et al., 2021).
Effects on Biological Systems
Isohexyltriphenylphosphonium bromide has shown effects on the cholinergic nervous system of Schistosoma mansoni, a parasitic worm, suggesting its biological activity and potential use in studying neurological effects (McAllister et al., 1980).
Extraction and Recovery Studies
This compound has been used in studies focusing on the extraction and recovery of metals like Cadmium(II) and Zinc(II), demonstrating its utility in hydrometallurgical processes (Singh et al., 2017).
Corrosion Inhibition
Research has shown its effectiveness as a corrosion inhibitor, particularly for steel in acidic environments. This suggests its potential application in industrial settings to prevent metal corrosion (Wanees, 2016).
Pharmaceutical Synthesis
It has been used in the synthesis of specific pharmaceutical compounds, such as isoindolylalkylphosphonium salts, which have been evaluated for antitumor properties (Dubois et al., 1978).
Interaction with Lipids
Studies have investigated its interaction with lipids, particularly in the context of hydrophobic ionic liquids, offering insights into its role in biochemical and pharmaceutical formulations (Gonçalves da Silva, 2018).
Antibacterial Applications
Research on composites containing isohexyltriphenylphosphonium bromide has demonstrated synergistic antibacterial activity, highlighting its potential use in developing antibacterial solutions (Cai et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-methylpentyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28P.BrH/c1-21(2)13-12-20-25(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19,21H,12-13,20H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVQDUYONNRCAP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448628 | |
| Record name | Phosphonium, (4-methylpentyl)triphenyl-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isohexyltriphenylphosphonium Bromide | |
CAS RN |
70240-41-4 | |
| Record name | Phosphonium, (4-methylpentyl)triphenyl-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

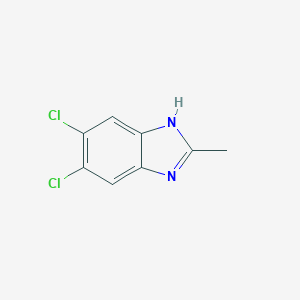
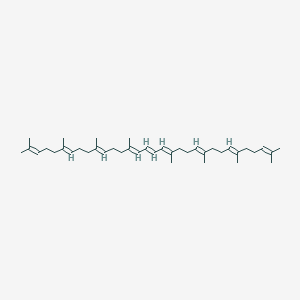
![2-[(2-Methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B131918.png)
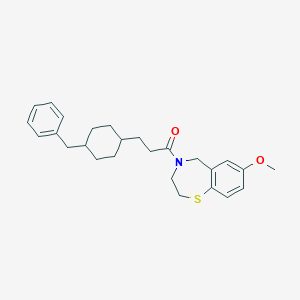

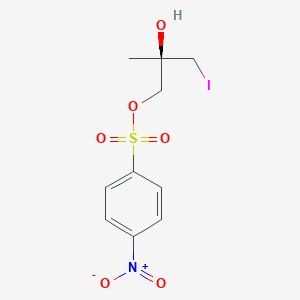

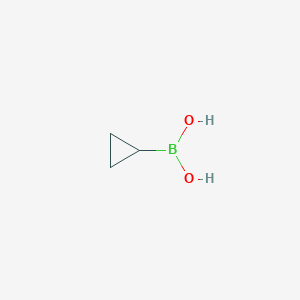
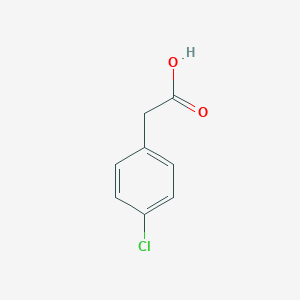
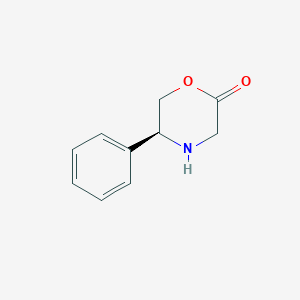
![6,8-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B131933.png)

